molecular formula C9H11NO3 B8504999 2-Methyl-5-[(oxiran-2-yl)methoxy]-1-oxo-1lambda~5~-pyridine CAS No. 54128-02-8

2-Methyl-5-[(oxiran-2-yl)methoxy]-1-oxo-1lambda~5~-pyridine

Cat. No. B8504999
Key on ui cas rn: 54128-02-8
M. Wt: 181.19 g/mol
InChI Key: AXOQSSFFNWPYBW-UHFFFAOYSA-N
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Patent
US04410530

Procedure details

A solution of 12.2 g of m-chloroperbenzoic acid in 100 ml of dichloromethane is added dropwise over the course of approx. 10 minutes, whilst stirring, to a solution of 10 g of crude 3-(2,3-epoxy-propoxy)-6-methyl-pyridine in 100 ml of dichloromethane, the temperature of the solution rising to 32° C. The reaction mixture is stirred for a further 30 minutes and is then extracted with 40 ml of saturated potassium bicarbonate solution, dried and evaporated in vacuo. 3-(2,3-Epoxy-propoxy)-6-methylpyridine-1-oxide, thus obtained, is used further in the crude state.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[O:12]1[CH2:23][CH:13]1[CH2:14][O:15][C:16]1[CH:17]=[N:18][C:19]([CH3:22])=[CH:20][CH:21]=1>ClCCl>[O:12]1[CH2:23][CH:13]1[CH2:14][O:15][C:16]1[CH:17]=[N+:18]([O-:9])[C:19]([CH3:22])=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
12.2 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
O1C(COC=2C=NC(=CC2)C)C1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rising to 32° C
EXTRACTION
Type
EXTRACTION
Details
is then extracted with 40 ml of saturated potassium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C(COC=2C=[N+](C(=CC2)C)[O-])C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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